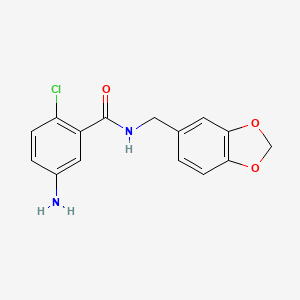
5-amino-N-(2H-1,3-benzodioxol-5-ylmethyl)-2-chlorobenzamide
Vue d'ensemble
Description
The compound “5-amino-N-(2H-1,3-benzodioxol-5-ylmethyl)-2-chlorobenzamide” is a heterocyclic compound . It has been studied for its potential application as a pharmaceutical for the treatment of diseases such as diabetes mellitus . The compound works by inhibiting PAS Kinase (PASK) activity in a human or animal subject .
Synthesis Analysis
The synthesis of this compound involves the reaction of 5-amino-N-methyl-1H-1,2,4-triazole-3-carboxamide with ethyl 3-(1H-benzo[d][1,2,3]triazol-5-yl)-3-oxopropanoate in the presence of TsOH in n-BuOH . The reaction is stirred at reflux for 12 hours .Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 36 atoms, including 17 Hydrogen atoms, 13 Carbon atoms, 2 Nitrogen atoms, 3 Oxygen atoms, and 1 Chlorine atom .Applications De Recherche Scientifique
Herbicidal Activity
The research into compounds closely related to 5-amino-N-(2H-1,3-benzodioxol-5-ylmethyl)-2-chlorobenzamide has revealed their potential in agricultural applications. Specifically, compounds like N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide have been identified as active against both annual and perennial grasses. This suggests potential utility in forage legumes, certain turf grasses, and cultivated crops, highlighting the herbicidal prospects of structurally similar benzamides (K. Viste, A. J. Cirovetti, B. Horrom, 1970).
Serotonin Receptor Antagonism
Compounds structurally akin to this compound have been synthesized and evaluated for their serotonin-3 (5-HT3) receptor antagonistic activity. This activity is significant due to its potential applications in treating conditions such as nausea and vomiting associated with chemotherapy, as well as irritable bowel syndrome. The development of potent 5-HT3 receptor antagonists from 2-alkoxy-4-amino-5-chlorobenzamide derivatives, especially those bearing heteroalicyclic rings, underlines the therapeutic relevance of such chemical structures (H. Harada, T. Morie, Y. Hirokawa, N. Yoshida, S. Kato, 1995).
Antidepressant Effects
Further research has demonstrated the antidepressant-like effects of compounds related to this compound, emphasizing their role in activating serotonin receptors. Specifically, studies on MKC-242, a novel 5-HT1A receptor agonist, have shown significant reductions in immobility time in mice, without affecting locomotor activity, suggesting its utility in treating depressive disorders (T. Matsuda, P. Somboonthum, M. Suzuki, S. Asano, A. Baba, 1995).
Antibacterial and Antifungal Activity
A series of novel benzothiazole pyrimidine derivatives, which share a structural motif with this compound, have been synthesized and displayed significant in vitro antibacterial and antifungal activities. This suggests the potential of such compounds in developing new antimicrobial agents, highlighting the broad-spectrum efficacy of these derivatives against various bacterial and fungal pathogens (S. Maddila, S. Gorle, N. Seshadri, P. Lavanya, S. B. Jonnalagadda, 2016).
Mécanisme D'action
Propriétés
IUPAC Name |
5-amino-N-(1,3-benzodioxol-5-ylmethyl)-2-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-12-3-2-10(17)6-11(12)15(19)18-7-9-1-4-13-14(5-9)21-8-20-13/h1-6H,7-8,17H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPFYDTXQWZCIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C=CC(=C3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


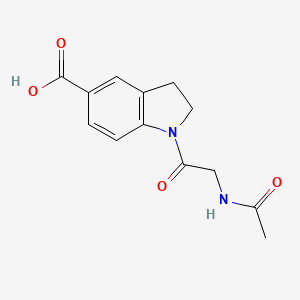
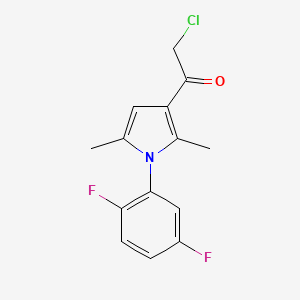
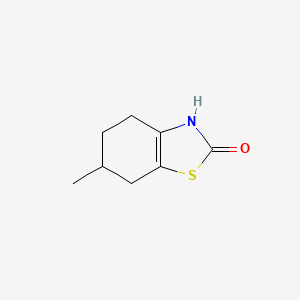
![2-[Cyclopropyl(methyl)amino]-5-fluorobenzaldehyde](/img/structure/B1517493.png)
![4-Bromothieno[3,2-d]pyrimidine](/img/structure/B1517495.png)
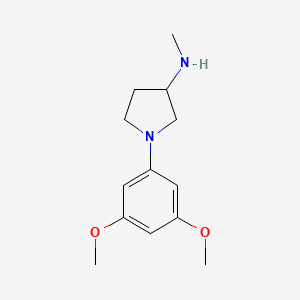

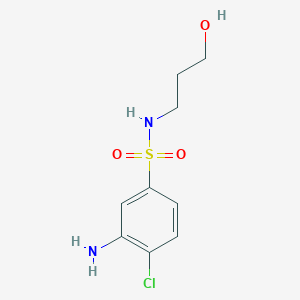
![4-[2-Amino-4-(trifluoromethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1517503.png)
![4-{[(4-Bromophenyl)sulfanyl]methyl}aniline](/img/structure/B1517504.png)

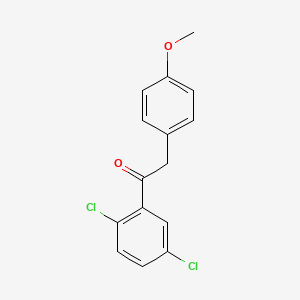
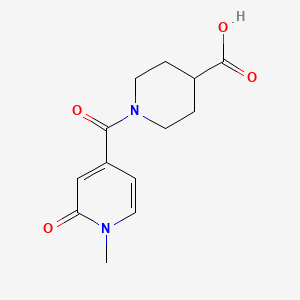
![[4-Bromo-2-(dimethylamino)phenyl]methanol](/img/structure/B1517509.png)
